molecular formula C13H16N2O2S B7537531 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one

Cat. No. B7537531
M. Wt: 264.35 g/mol
InChI Key: KAVADWALKWZSOL-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one, also known as TBOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBOA is a piperazine derivative, which is a class of compounds known for their diverse biological activities.

Mechanism of Action

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one acts as a competitive inhibitor of glutamate transporters, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has also been shown to inhibit other transporters such as GABA transporters and glycine transporters.
Biochemical and Physiological Effects:
4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of glutamate transporters, the increase in extracellular glutamate levels, and the induction of excitotoxicity. 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting its potential use in the treatment of this disorder.

Advantages and Limitations for Lab Experiments

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for glutamate transporters. However, 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for the study of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the potential therapeutic applications of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one in the treatment of neurological disorders such as epilepsy and stroke. Additionally, the study of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease may provide valuable insights into the role of glutamate transporters in these disorders. Finally, the development of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one-based imaging agents for the visualization of glutamate transporters in vivo may have significant clinical applications.

Synthesis Methods

The synthesis of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then treated with acetic anhydride to obtain 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one. This method yields a pure product with high yield and is widely used in the synthesis of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one is in the study of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. Glutamate transporters are responsible for the removal of excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. 4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one has been shown to inhibit glutamate transporters, making it a valuable tool for studying their function and dysfunction.

properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12-7-15(6-5-14-12)13(17)10-8-18-11-4-2-1-3-9(10)11/h8H,1-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVADWALKWZSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)piperazin-2-one

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